molecular formula C24H32O13 B1631976 6-O-Syringoylajugol CAS No. 144049-72-9

6-O-Syringoylajugol

Cat. No. B1631976
M. Wt: 528.5 g/mol
InChI Key: GVBVLPSUZPTMSB-PTKOVHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Syringoylajugol is a natural product that can be found in Verbacum spp . It has a molecular formula of C24H32O13 and a molecular weight of 528.5 .


Molecular Structure Analysis

The molecular structure of 6-O-Syringoylajugol is consistent with its formula C24H32O13 . The H-NMR data is consistent with the structure .


Physical And Chemical Properties Analysis

6-O-Syringoylajugol is a powder with a molecular weight of 528.5 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . It should be stored at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .

Scientific Research Applications

Pharmacology

  • Application Summary : 6-O-Syringoylajugol may have therapeutic potential due to its antioxidant properties .

Nanotechnology

  • Results : The functionalized nanomaterials might exhibit improved magnetic, electrical, optical, mechanical, and catalytic properties .

Silica-based Materials

  • Results : The silica nanoparticles might show enhanced physiochemical characteristics suitable for the mentioned applications .

Aerogel Production

  • Results : The resulting aerogels could have superior thermal insulation properties, mechanical strength, and durability .

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, the skin should be rinsed thoroughly with large amounts of water. Contaminated clothing and shoes should be removed and a physician should be consulted .

properties

IUPAC Name

[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11-,14+,15+,16+,18+,19-,20+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBVLPSUZPTMSB-PTKOVHFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Syringoylajugol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Gupta, AN Atkinson, AK Pandey… - Phytotherapy …, 2022 - Wiley Online Library
Medicinal plants represent rich sources of traditional medicines and numerous currently used medicines are either directly or indirectly derived from plants. Verbascum thapsus L. (great …
Number of citations: 6 onlinelibrary.wiley.com
SX Feng, B Yi, M Zhang, J Xu, H Lin… - Natural Product …, 2017 - Taylor & Francis
Four new iridoid glycoside derivatives (1–4), along with ten known iridoid glycosides (5–14), were isolated from Callicarpa nudiflora Hook et Arn. The structure of the new iridoid …
Number of citations: 22 www.tandfonline.com

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